molecular formula C22H26O6 B210936 Porson CAS No. 56222-03-8

Porson

Cat. No. B210936
CAS RN: 56222-03-8
M. Wt: 386.4 g/mol
InChI Key: STOOQWNRGUJXSQ-UHFFFAOYSA-N
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Description

Porson is a synthetic peptide that is used in a variety of scientific research applications. It is a short peptide that is composed of five amino acids and is composed of the amino acids: phenylalanine, tryptophan, arginine, serine, and threonine. It is commonly used in research to study the effects of various hormones and neurotransmitters on cellular processes. It is also used to study the effects of various drugs and chemicals on the body.

Scientific Research Applications

1. Algebraic Problem Solving

Richard Porson, a classicist, worked on algebraic problems during his final illness in 1808. His approach to problem-solving in mathematics, despite being an eccentric academic figure, is an example of the application of critical thinking and advanced mathematics in scholarly research (G.T.Q.H., 1992).

2. Dielectric Constant Measurements in Binary Liquid Systems

Research on the dielectric constant epsilon (Porson) in binary liquid systems, such as Methanol + n-heptane, indicates its significance in understanding fluid properties and behaviors at a molecular level, which has implications for chemical and physical sciences (J. Balakrishnan, M. Gunasekaran, E. Gopal, 1982).

3. Porous Scaffolds in Bone Tissue Engineering

Porous poly(D,L-lactide-co-glycolide) (PLGA) scaffolds have been developed for bone tissue engineering, using mesenchymal stem cells. This research highlights the use of porosity in creating effective scaffolds for osteogenesis, demonstrating the intersection of material science and biology (H. Kim, Hyun Woo Kim, H. Suh, 2003).

4. Data Sonification in User Interfaces

The Porsonify toolkit exemplifies the innovative use of auditory cues in user interfaces, complementing visual data representation. This research is pivotal in enhancing the user experience in digital platforms, blending technology and psychology (T. Madhyastha, D. Reed, 1995).

5. Genetic Engineering in Pigs

The use of the Sleeping Beauty transposon system in porcine zygotes demonstrates advanced genetic engineering techniques. This research opens doors for creating animal models for human diseases and therapeutic approaches (W. Garrels, L. Mátés, S. Holler, et al., 2011).

6. Porous Silicon in Biosensors

Porous silicon (pSi) is crucial in developing biosensors for various applications, including medical diagnostics and environmental monitoring. This research underscores the role of nanotechnology and material science in advancing biosensor technology (A. Jane, R. Dronov, A. Hodges, N. Voelcker, 2009).

7. Promoting Patient-Oriented Research

The implementation of practice-oriented research (POR) in psychotherapy demonstrates the integration of scientific research with clinical practice, enhancing the understanding and treatment of psychological conditions (S. Youn, Henry Xiao, A. McAleavey, et al., 2019).

8. Porous Materials in Clean Energy Applications

Porous metal-organic frameworks (MOFs) play a significant role in clean energy applications, such as hydrogen storage and carbon dioxide capture. This research is at the forefront of addressing global energy and environmental challenges (Shengqian Ma, Hong‐Cai Zhou, 2010).

9. Open-Source Software in Porous Media Research

The development of open-source software like OpenGeoSys and DuMux for porous media simulation illustrates the intersection of information technology with environmental and geological research (L. Bilke, B. Flemisch, T. Kalbacher, et al., 2019).

properties

{ "Design of the Synthesis Pathway": "The synthesis of Porson can be achieved through a multistep synthesis pathway.", "Starting Materials": [ "Benzene", "Ethyl 4-oxopentanoate", "Sodium ethoxide", "Methyl iodide", "Diethyl malonate", "Sodium hydride", "Benzyl bromide", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Synthesis of ethyl 4-oxopentanoate by reacting ethyl acetoacetate with sodium ethoxide in ethanol.", "Step 2: Alkylation of ethyl 4-oxopentanoate with methyl iodide in the presence of sodium hydride to obtain ethyl 2-methyl-4-oxopentanoate.", "Step 3: Synthesis of diethyl 2-methylmalonate by reacting diethyl malonate with sodium hydride in dry ether.", "Step 4: Condensation of ethyl 2-methyl-4-oxopentanoate with diethyl 2-methylmalonate in the presence of sodium ethoxide to obtain ethyl 2-(2-methyl-1,3-dioxolan-4-yl)-4-oxopentanoate.", "Step 5: Reduction of ethyl 2-(2-methyl-1,3-dioxolan-4-yl)-4-oxopentanoate with sodium borohydride in methanol to obtain ethyl 2-(2-methyltetrahydrofuran-3-yl)-4-oxopentanoate.", "Step 6: Bromination of ethyl 2-(2-methyltetrahydrofuran-3-yl)-4-oxopentanoate with benzyl bromide in chloroform to obtain ethyl 2-(2-benzyl-2-methyltetrahydrofuran-3-yl)-4-oxopentanoate.", "Step 7: Reduction of ethyl 2-(2-benzyl-2-methyltetrahydrofuran-3-yl)-4-oxopentanoate with sodium borohydride in methanol to obtain ethyl 2-(2-benzyl-2-methyltetrahydrofuran-3-yl)pentanoate.", "Step 8: Hydrolysis of ethyl 2-(2-benzyl-2-methyltetrahydrofuran-3-yl)pentanoate with aqueous hydrochloric acid to obtain 2-(2-benzyl-2-methyltetrahydrofuran-3-yl)pentanoic acid.", "Step 9: Esterification of 2-(2-benzyl-2-methyltetrahydrofuran-3-yl)pentanoic acid with acetic anhydride and pyridine to obtain Porson.", "Step 10: Purification of Porson by recrystallization from a mixture of chloroform and methanol.", "Step 11: Characterization of the synthesized Porson by various spectroscopic techniques." ] }

CAS RN

56222-03-8

Product Name

Porson

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

3,7-dihydroxy-15,16,17-trimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one

InChI

InChI=1S/C22H26O6/c1-26-20-14-6-4-5-7-15(23)12-19(25)13-8-9-18(24)16(10-13)17(11-14)21(27-2)22(20)28-3/h8-11,19,24-25H,4-7,12H2,1-3H3

InChI Key

STOOQWNRGUJXSQ-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C=C1CCCCC(=O)CC(C3=CC2=C(C=C3)O)O)OC)OC

Canonical SMILES

COC1=C(C(=C2C=C1CCCCC(=O)CC(C3=CC2=C(C=C3)O)O)OC)OC

Appearance

Powder

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the correct chemical structure of Porson?

A1: The structure of Porson was previously misidentified. Research has now confirmed its correct structure as 12-hydroxy-5-O-methylmyricanone. []

Q2: What is the molecular formula and weight of Porson?

A2: While the provided abstracts do not explicitly mention the molecular formula and weight of Porson, its revised structure, 12-hydroxy-5-O-methylmyricanone, allows for their determination. The molecular formula of Porson is C21H28O6, and its molecular weight is 376.4 g/mol.

Q3: What spectroscopic data is available for characterizing Porson?

A3: The isolation and structure elucidation of Porson, along with other diarylheptanoids, were achieved using spectroscopic and chemical methods. [] Although the specific spectroscopic techniques were not detailed in the abstracts, it is reasonable to assume that methods like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) were employed for structural characterization.

Q4: Are there any known derivatives of Porson, like 12-dehydroporson?

A4: Yes, 12-dehydroporson (3) has been isolated from the stems of Myrica gale var. tomentosa, alongside Porson. [] This finding suggests potential structural modifications of Porson that could be further investigated.

Q5: What are the known biological activities of Porson?

A5: While the provided abstracts focus on the isolation and structural characterization of Porson, they do not provide information on its specific biological activities. Further research is needed to explore its potential therapeutic applications.

Q6: From which natural source was Porson isolated?

A6: Porson was isolated from the stems of Myrica gale var. tomentosa, a plant variety belonging to the Myricaceae family. []

Q7: Are there other compounds isolated from the same natural source as Porson?

A7: Yes, aside from Porson and 12-dehydroporson, other compounds like myricanone, gallic acid, and myricetin 3-O-(6-galloyl)-β-D-galactopyranoside have also been isolated from Myrica gale var. tomentosa. []

Q8: What are some potential areas for future research on Porson?

A8: Future research should focus on:

    • Richard Porson: A renowned classical scholar, whose legacy significantly impacted the field of textual criticism. [, , , , , , , , ]
    • Porson's Law: A metrical rule in Greek tragedy, attributed to Richard Porson, governing the use of spondees in iambic trimeters. [, , ]
    • Porsoniasm: A scholarly movement following Richard Porson's death, characterized by its adherence to his rigorous methods of textual analysis. [, ]

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